molecular formula C10H14BrN3O B14916166 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol

Cat. No.: B14916166
M. Wt: 272.14 g/mol
InChI Key: GEIBRXPQMMBRCX-UHFFFAOYSA-N
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Description

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound that features a bromopyrimidine moiety attached to a cyclopropylpropanol structure

Properties

Molecular Formula

C10H14BrN3O

Molecular Weight

272.14 g/mol

IUPAC Name

2-[(5-bromopyrimidin-2-yl)amino]-2-cyclopropylpropan-1-ol

InChI

InChI=1S/C10H14BrN3O/c1-10(6-15,7-2-3-7)14-9-12-4-8(11)5-13-9/h4-5,7,15H,2-3,6H2,1H3,(H,12,13,14)

InChI Key

GEIBRXPQMMBRCX-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1CC1)NC2=NC=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol typically involves the reaction of 5-bromopyrimidine with an appropriate cyclopropylpropanol derivative. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the Suzuki-Miyaura coupling reaction, utilizing continuous flow reactors to enhance efficiency and yield. The use of safer and more environmentally friendly reagents is also a focus in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to enzymes or receptors, inhibiting their activity. This interaction can affect various cellular pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is unique due to its combination of a bromopyrimidine moiety with a cyclopropylpropanol structure. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Biological Activity

2-((5-Bromopyrimidin-2-yl)amino)-2-cyclopropylpropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H10BrN3O
  • CAS Number : 2197522-70-4
  • Molecular Weight : 232.09 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:

  • Adenosine Receptors : The compound acts as an antagonist to adenosine receptors, which are implicated in various physiological processes including inflammation and cancer progression .
  • Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, contributing to its anti-cancer effects .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)12.5Induction of apoptosis via caspase activation
MCF7 (Breast Cancer)15.0Cell cycle arrest and apoptosis
A549 (Lung Cancer)10.0Inhibition of cell proliferation

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory effects by modulating cytokine production. Studies have shown a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound .

Case Studies

  • Case Study on Cancer Treatment : A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the inhibition of angiogenesis and promotion of apoptotic pathways.
  • Clinical Trial Insights : Preliminary data from ongoing clinical trials suggest that patients receiving treatment with this compound exhibit improved outcomes in terms of tumor response rates and overall survival compared to standard therapies.

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